![molecular formula C12H21F2NO4 B13389684 Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester](/img/structure/B13389684.png)
Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester is a synthetic compound with the molecular formula C12H23NO4. It is a derivative of norleucine, an amino acid, and is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
The synthesis of Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of norleucine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Fluorination: The protected norleucine is then subjected to fluorination to introduce the difluoro groups at the desired positions.
Esterification: The carboxyl group of the fluorinated norleucine is esterified using methanol to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein synthesis and enzyme interactions.
Medicine: Research involving drug development and metabolic studies often utilizes this compound.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their function and activity. The difluoro groups play a crucial role in enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester can be compared with other similar compounds such as:
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester: This compound lacks the difluoro groups, making it less reactive in certain chemical reactions.
L-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester: Similar to the D-isomer but with different stereochemistry, affecting its interaction with biological molecules.
DL-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester: A racemic mixture of both D- and L-isomers, offering a combination of properties from both forms.
The presence of the difluoro groups in this compound makes it unique and enhances its utility in various research applications.
Properties
Molecular Formula |
C12H21F2NO4 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl (2S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(17)15-8(9(16)18-5)6-7-12(4,13)14/h8H,6-7H2,1-5H3,(H,15,17)/t8-/m0/s1 |
InChI Key |
BPVMYUNTPLCRQN-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(C)(F)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(C)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


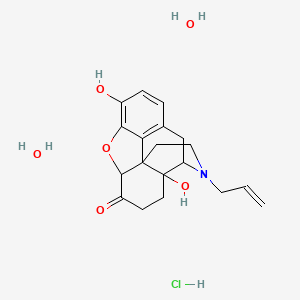
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13389619.png)
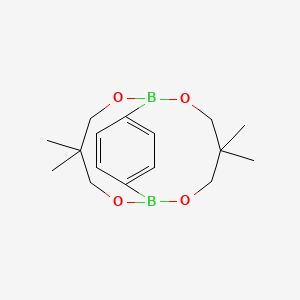

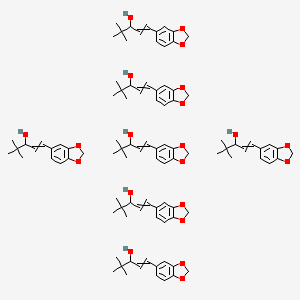

![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
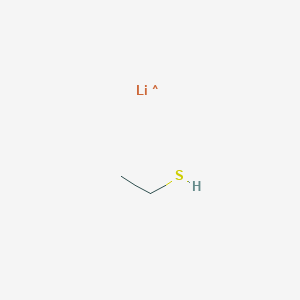
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13389667.png)
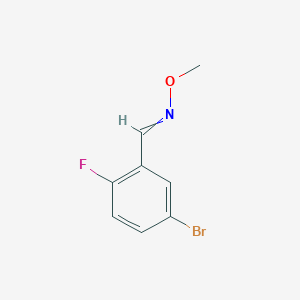
![2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13389676.png)
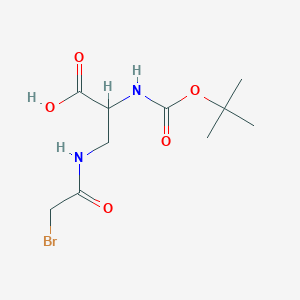
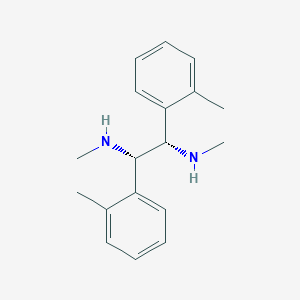
![N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B13389698.png)
